Ethanone, 1-(4-amino-2-ethylphenyl)- (9CI)
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Overview
Description
Ethanone, 1-(4-amino-2-ethylphenyl)- (9CI) is an organic compound with a unique structure that includes an ethanone group attached to a phenyl ring substituted with an amino group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-amino-2-ethylphenyl)- (9CI) typically involves the reaction of 4-amino-2-ethylphenol with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the final product. The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-amino-2-ethylphenyl)- (9CI) can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethanone, 1-(4-amino-2-ethylphenyl)- (9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-amino-2-ethylphenyl)- (9CI) involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethanone group can participate in various chemical reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(4-amino-2-methylphenyl)-(9CI)
- Ethanone, 1-(4-amino-2-propylphenyl)-(9CI)
- Ethanone, 1-(4-amino-2-butylphenyl)-(9CI)
Uniqueness
Ethanone, 1-(4-amino-2-ethylphenyl)- (9CI) is unique due to the specific positioning of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interactions with molecular targets compared to its similar compounds, potentially resulting in distinct biological effects and applications.
Properties
IUPAC Name |
1-(4-amino-2-ethylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-8-6-9(11)4-5-10(8)7(2)12/h4-6H,3,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNPFLIRIMRPGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)N)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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